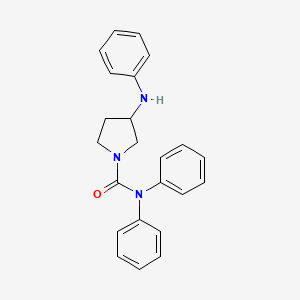
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(2-(Allyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 880071-10-3
Molecular Weight: 392.245 g/mol
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves the condensation of an aldehyde (allyloxybenzaldehyde) with a hydrazine derivative (2,5-dichlorophenylhydrazine) under appropriate conditions. The reaction proceeds through the formation of a Schiff base. Here’s a simplified representation of the synthetic route:
Allyloxybenzaldehyde+2,5-Dichlorophenylhydrazine→this compound
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur at various positions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine).
Major Products:: The specific products formed during these reactions would depend on reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Potential use in drug discovery and bioconjugation.
Medicine: Investigated for its pharmacological properties.
Industry: Limited applications due to its rarity.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, this compound’s unique structure sets it apart. Similar compounds include:
2-(((2-(2-(Allyloxy)-5-Br-benzylidene)hydrazino)(oxo)ac)amino)-N…: (CAS Number: 880062-98-6)
Remember that this compound’s rarity contributes to the limited information available
Propiedades
Número CAS |
767335-57-9 |
|---|---|
Fórmula molecular |
C19H18BrN3O3 |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
3-bromo-N-[2-oxo-2-[(2E)-2-[(2-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-2-10-26-17-9-4-3-6-15(17)12-22-23-18(24)13-21-19(25)14-7-5-8-16(20)11-14/h2-9,11-12H,1,10,13H2,(H,21,25)(H,23,24)/b22-12+ |
Clave InChI |
ZTDGRWMIWURDJT-WSDLNYQXSA-N |
SMILES isomérico |
C=CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
C=CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)
![(4Z)-4-[(1-methyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11998426.png)










![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)
